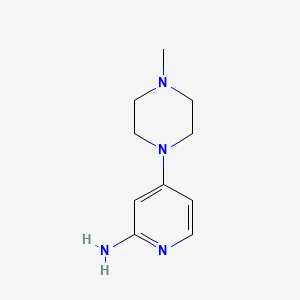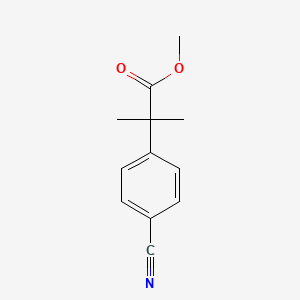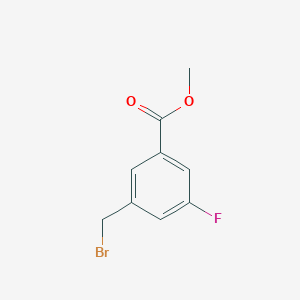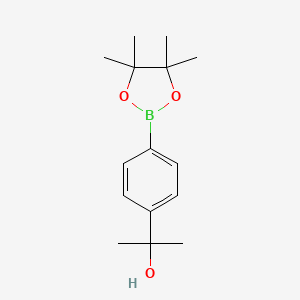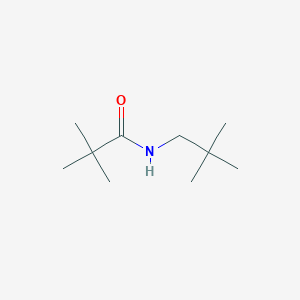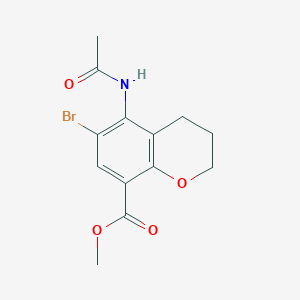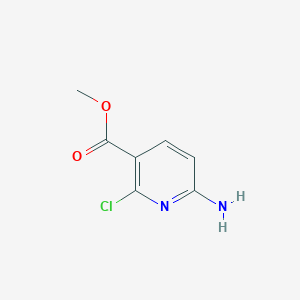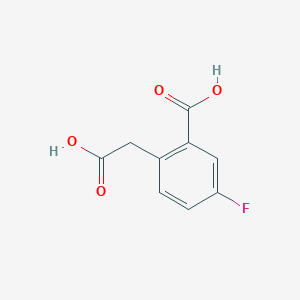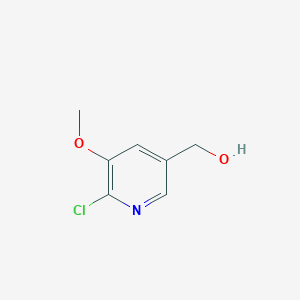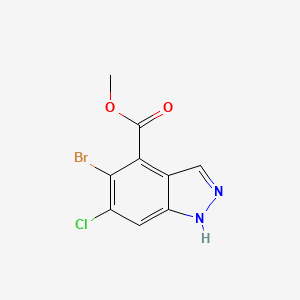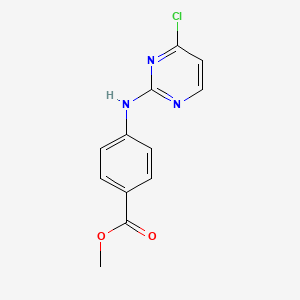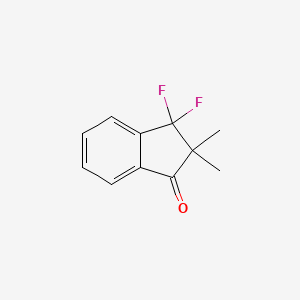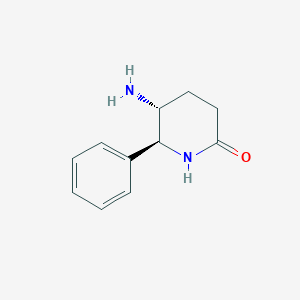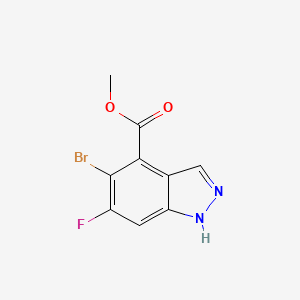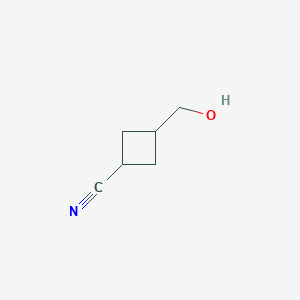
3-(hydroxymethyl)Cyclobutanecarbonitrile
Vue d'ensemble
Description
3-(hydroxymethyl)Cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(hydroxymethyl)Cyclobutanecarbonitrile can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model, providing a more comprehensive view of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(hydroxymethyl)Cyclobutanecarbonitrile include its molecular weight (111.14 g/mol) and its molecular formula (C6H9NO) .Applications De Recherche Scientifique
-
Bicyclobutanes
- Scientific Field : Organic Chemistry
- Application Summary : Bicyclobutanes have been used as versatile reagents and covalent warheads in organic chemistry . They are small, strained carbocyclic systems that have potential as bioisosteres .
- Methods of Application : Bicyclobutanes are prepared and functionalized using various synthetic methods . They are used in “strain-release” transformations, which have positioned them as powerful synthetic workhorses .
- Results or Outcomes : The unique chemistry of these strained carbocyclic species has led to a resurgence of interest in their potential applications .
-
One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Scientific Field : Natural Compound Chemistry
- Application Summary : This research focuses on the synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate .
- Results or Outcomes : The synthesis resulted in two products, 2a and 2b, in a 4:1 ratio . The best yield (56%) was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
-
Bicyclobutanes
- Scientific Field : Organic Chemistry
- Application Summary : Bicyclobutanes are small, strained carbocyclic systems that have potential as bioisosteres . They are used in “strain-release” transformations, which have positioned them as powerful synthetic workhorses .
- Methods of Application : Bicyclobutanes are prepared and functionalized using various synthetic methods .
- Results or Outcomes : The unique chemistry of these strained carbocyclic species has led to a resurgence of interest in their potential applications .
-
Mathematical Modeling of Organic Compounds
- Scientific Field : Computational Chemistry
- Application Summary : This research focuses on designing homodesmic reactions using the example of a cyclic compound of cyclobutanecarbonitrile .
- Methods of Application : The study involves the use of software for mathematical modeling .
- Results or Outcomes : The homodesmic method showed potential for the mathematical modeling of organic compounds .
-
Bicyclobutanes
- Scientific Field : Organic Chemistry
- Application Summary : Bicyclobutanes are small, strained carbocyclic systems that have potential as bioisosteres . They are used in “strain-release” transformations, which have positioned them as powerful synthetic workhorses .
- Methods of Application : Bicyclobutanes are prepared and functionalized using various synthetic methods .
- Results or Outcomes : The unique chemistry of these strained carbocyclic species has led to a resurgence of interest in their potential applications .
-
Mathematical Modeling of Organic Compounds
- Scientific Field : Computational Chemistry
- Application Summary : This research focuses on designing homodesmic reactions using the example of a cyclic compound of cyclobutanecarbonitrile .
- Methods of Application : The study involves the use of software for mathematical modeling .
- Results or Outcomes : The homodesmic method showed potential for the mathematical modeling of organic compounds .
Safety And Hazards
The safety data sheet for 3-(hydroxymethyl)Cyclobutanecarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propriétés
IUPAC Name |
3-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCQMROOEJOBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)Cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



